1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol is a chemical compound with the molecular formula C10H22O4. It is a secondary alcohol and is known for its applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
The synthesis of 1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol involves multiple steps. One common method includes the reaction of 1-butoxypropan-2-ol with propylene oxide under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form primary alcohols using reducing agents such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol has several scientific research applications:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the formulation of various industrial products, including coatings, adhesives, and surfactants
Wirkmechanismus
The mechanism of action of 1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The compound may also influence cellular pathways by altering the levels of secondary messengers, such as cyclic AMP (cAMP), through the inhibition or activation of specific enzymes.
Vergleich Mit ähnlichen Verbindungen
1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol can be compared with other similar compounds, such as:
1-(2-butoxypropoxy)propan-2-ol: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
1-[(1-methoxypropan-2-yloxy)propan-2-yloxy]propan-2-ol: Another similar compound with different substituents, affecting its chemical properties and uses.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Eigenschaften
CAS-Nummer |
5405-55-0 |
---|---|
Molekularformel |
C13H28O4 |
Molekulargewicht |
248.36 g/mol |
IUPAC-Name |
1-[1-(2-butoxypropoxy)propan-2-yloxy]propan-2-ol |
InChI |
InChI=1S/C13H28O4/c1-5-6-7-16-12(3)9-15-10-13(4)17-8-11(2)14/h11-14H,5-10H2,1-4H3 |
InChI-Schlüssel |
LMDORHNSEVUFHU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(C)COCC(C)OCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.